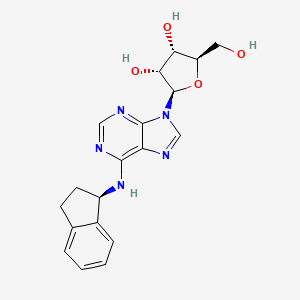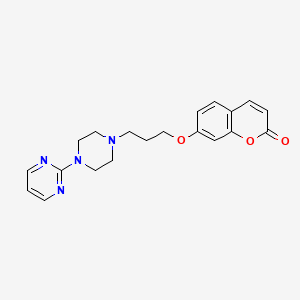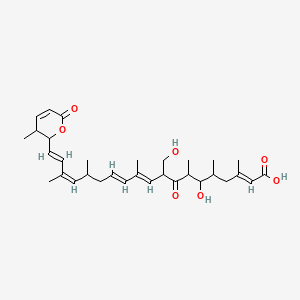
Biotin-NHS
Übersicht
Beschreibung
N-Hydroxysuccinimide biotin, commonly referred to as NHS-Biotin, is a biotinylation reagent widely used in biochemical and molecular biology applications. It is a derivative of biotin, a small, naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. NHS-Biotin is particularly valued for its ability to label proteins, antibodies, and other macromolecules containing primary amine groups without altering their biological activities .
Wissenschaftliche Forschungsanwendungen
NHS-Biotin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Proteinmarkierung: NHS-Biotin wird zur Markierung von Proteinen und Antikörpern verwendet, was ihre Detektion, Reinigung und Immobilisierung erleichtert.
Zellflächenmarkierung: NHS-Biotin kann Zellflächenproteine markieren, was die Untersuchung der Expression von Zellflächenrezeptoren und Protein-Protein-Interaktionen ermöglicht.
Arzneimittelverabreichung: Biotinylierte Moleküle können in gezielten Arzneimittelverabreichungssystemen verwendet werden, wobei die hohe Affinität zwischen Biotin und Avidin/Streptavidin genutzt wird, um therapeutische Mittel an bestimmte Zellen oder Gewebe zu liefern.
5. Wirkmechanismus
Der Wirkmechanismus von NHS-Biotin beinhaltet die Bildung einer stabilen Amidbindung zwischen der N-Hydroxysuccinimid-Estergruppe und der primären Aminogruppe des Zielmoleküls. Diese Reaktion erfolgt durch einen nukleophilen Angriff des Amins auf das Carbonylkohlenstoffatom des NHS-Esters, was zur Freisetzung von N-Hydroxysuccinimid und zur Bildung des biotinylierten Produkts führt . Die Biotin-Einheit bindet dann mit hoher Affinität an Avidin oder Streptavidin, was verschiedene nachgelagerte Anwendungen ermöglicht .
Wirkmechanismus
Target of Action
Biotin-NHS, also known as Biotin N-hydroxysuccinimide ester, primarily targets amino groups in proteins and peptides . More specifically, it targets the ε-amino group of lysine residues on the surface of proteins . These lysine residues are crucial for protein structure and function, and their modification can significantly impact the protein’s properties .
Mode of Action
This compound is an activated form of biotin that reacts efficiently with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds . This reaction, known as biotinylation , allows this compound to attach to proteins and peptides . The resulting biotinylated proteins can then interact with other molecules, such as avidin or streptavidin, which have a high affinity for biotin .
Biochemical Pathways
Biotin, the core component of this compound, acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . It participates in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . Essential carboxylation enzymes, including acetyl-CoA carboxylase (ACC), pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), 3-methylcrotonyl-CoA carboxylase (MCC) and urea carboxylase (UC), are dependent on biotin .
Biochemische Analyse
Biochemical Properties
Biotin-NHS is used to biotinylate amino acids, peptides, or proteins under mild conditions . It reacts with primary amines in the side chain of lysine residues and the N-terminus of each polypeptide, forming stable amide bonds . This makes this compound a crucial tool in protein labeling and surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides .
Cellular Effects
The effects of this compound on cells are primarily related to its role in biotinylation. Biotinylation is a process where biotin is covalently attached to proteins, influencing their function and cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds with primary amines, typically found in the side chain of lysine residues and the N-terminus of polypeptides . This reaction is efficient and reliable, making this compound a valuable tool in biochemical applications .
Temporal Effects in Laboratory Settings
This compound is sensitive to air moisture and water traces in solvents, which can lead to its degradation . Therefore, it’s important to store this compound properly to maintain its stability and effectiveness over time .
Metabolic Pathways
This compound is involved in the biotinylation of proteins, a critical process in various metabolic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: NHS-Biotin is synthesized through the reaction of biotin with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified through recrystallization or chromatography to obtain pure NHS-Biotin .
Industrial Production Methods: In industrial settings, the production of NHS-Biotin follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the product’s consistency and purity .
Analyse Chemischer Reaktionen
Reaktionstypen: NHS-Biotin unterliegt hauptsächlich nukleophilen Substitutionsreaktionen. Die N-Hydroxysuccinimid-Estergruppe reagiert mit primären Aminen unter Bildung stabiler Amidbindungen. Diese Reaktion ist in pH 7-9 Puffern, wie Phosphatpufferlösung (PBS) oder Carbonatpuffern, sehr effizient .
Häufige Reagenzien und Bedingungen:
Reagenzien: Primäre Amine (z. B. Lysinreste in Proteinen), N-Hydroxysuccinimid, Dicyclohexylcarbodiimid (DCC)
Bedingungen: pH 7-9, Raumtemperatur, wasserfreie organische Lösungsmittel (DMF, DMSO)
Hauptprodukte: Das Hauptprodukt der Reaktion zwischen NHS-Biotin und primären Aminen ist ein biotinyliertes Protein oder Peptid. Diese Biotinylierung ermöglicht die anschließende Reinigung, Detektion oder Immobilisierung unter Verwendung von Avidin- oder Streptavidin-basierten Systemen .
Vergleich Mit ähnlichen Verbindungen
NHS-Biotin ist eines von mehreren verfügbaren Biotinylierungsreagenzien. Ähnliche Verbindungen umfassen:
Sulfo-NHS-Biotin: Diese Verbindung ist wasserlöslich und wird zur Markierung von Zellflächenproteinen verwendet, ohne Zellmembranen zu durchdringen.
NHS-PEG-Biotin: Diese Variante enthält einen Polyethylenglykol (PEG)-Spacer, der die Wasserlöslichkeit erhöht und unspezifische Bindung reduziert.
Einzigartigkeit von NHS-Biotin: NHS-Biotin zeichnet sich durch seine ausgewogene Reaktivität und Stabilität aus. Es reagiert effizient mit primären Aminen unter milden Bedingungen und bildet stabile Amidbindungen. Seine geringe Größe und hydrophobe Natur ermöglichen es ihm, Zellmembranen zu durchdringen, was es für die intrazelluläre Markierung geeignet macht .
Liste ähnlicher Verbindungen:
- Sulfo-NHS-Biotin
- NHS-LC-Biotin
- NHS-PEG-Biotin
- NHS-SS-Biotin (spaltbarer Linker)
NHS-Biotin ist aufgrund seiner Effizienz, Stabilität und Kompatibilität mit verschiedenen Anwendungen ein vielseitiges und weit verbreitetes Reagenz in der biochemischen und molekularbiologischen Forschung.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXHPSHLTSZXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35013-72-0 | |
| Record name | NHS-Biotin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![14-[2-(Diethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678588.png)
![2,3,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678589.png)












